2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide
Description
IUPAC Nomenclature Conventions for Polycyclic Thiazole Derivatives
The systematic naming of polycyclic thiazole derivatives follows IUPAC guidelines for fused heterocyclic systems, integrating Hantzsch-Widman nomenclature with skeletal replacement principles. For 2-chloro-N-{4H,5H,6H-cyclopenta[d]thiazol-2-yl}acetamide , the core structure derives from a bicyclic system comprising a cyclopentane ring fused to a thiazole ring.
Base Component Identification :
Hydrogenation State :
Substituent Placement :
Table 1 : Nomenclature Breakdown of the Compound
Molecular Topology Analysis of the Cyclopenta[d]thiazole Core
The bicyclic framework consists of a thiazole ring (five-membered, S/N heteroatoms) fused to a cyclopentane ring (five-membered, fully saturated).
Fusion Geometry :
Bond Connectivity :
Table 2 : Key Topological Parameters
| Feature | Thiazole Ring | Cyclopentane Ring |
|---|---|---|
| Bond Angles | ~120° | ~108° |
| Aromaticity | Yes | No |
| Hybridization | sp² (S, N, C2, C4) | sp³ (all carbons) |
Electronic Configuration of the Chloroacetamide Functional Group
The chloroacetamide group (-NH-C(=O)-CH2Cl) influences the compound’s electronic properties through inductive and resonance effects:
Resonance in the Amide Group :
Electron-Withdrawing Effects of Chlorine :
Electronic Effects Summary :
Properties
IUPAC Name |
2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c9-4-7(12)11-8-10-5-2-1-3-6(5)13-8/h1-4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHGKKOMFOJBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide typically involves the reaction of 2-chloroacetamide with a cyclopenta[d][1,3]thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives, such as N-alkyl or N-aryl acetamides.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Coumarin-Linked Thiazole Acetamides
- Example: 2-Chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide Molecular Formula: C₁₄H₉ClN₂O₃S Core Structure: Thiazole ring substituted with a coumarin (chromen-2-one) group. Synthesis: Reacting 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine with chloroacetyl chloride in THF or DMF .
Benzothiazole Derivatives
- Example : 2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide
- Molecular Formula : C₉H₆ClN₃OS₂
- Core Structure : Benzothiazole ring fused to a benzene ring, with a thiocyanate (-SCN) substituent.
- Synthesis : Derived from 6-thiocyanatobenzo[d]thiazol-2-amine and chloroacetyl chloride .
- Key Difference : The benzothiazole system increases lipophilicity, improving membrane permeability. The thiocyanate group enhances electrophilicity, contributing to cytotoxicity (CC₅₀ < 10 µM) .
Phenylpiperazine-Substituted Thiazoles
- Example: 2-(4-Phenylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide Molecular Formula: C₁₆H₁₈ClN₃OS Core Structure: Thiazole ring substituted with phenyl and piperazine groups. Synthesis: Reacting 2-chloroacetamide intermediates with phenylpiperazine derivatives in ethanol .
Physicochemical and Pharmacological Comparisons
Key Structural and Functional Insights
This may enhance target selectivity but reduce solubility . Predicted collision cross-section (CCS) data (144.1–153.6 Ų for adducts) suggests a compact structure compared to linear coumarin derivatives .
Chloroacetamide Reactivity :
- The chlorine atom in all analogs serves as a leaving group, enabling nucleophilic substitution with amines, azoles, or piperazines .
- Replacement of chlorine with heterocycles (e.g., triazoles) in benzothiazole derivatives improves metabolic stability .
Biological Activity Trends :
- Coumarin-Thiazoles : α-Glucosidase inhibition (IC₅₀ ~ 1–10 µM) due to coumarin’s ability to mimic carbohydrate structures .
- Benzothiazoles : Cytotoxicity linked to thiocyanate’s electrophilic attack on cellular thiols .
- Phenylpiperazine Analogs : Hypothesized MMP inhibition via zinc chelation by the acetamide carbonyl .
Biological Activity
2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide is a thiazole derivative with the molecular formula CHClNOS. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on chloroacetamides showed that they were effective against various bacterial strains including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The activity varied based on the substituents on the phenyl ring, with halogenated derivatives showing enhanced efficacy due to increased lipophilicity, which aids in membrane penetration.
Anticancer Activity
The mechanism of action for this compound may involve the modulation of cell signaling pathways related to proliferation and apoptosis. Thiazole derivatives have been noted for their potential in inhibiting enzymes associated with cancer cell growth . The compound's ability to bind to specific molecular targets suggests it could play a role in therapeutic interventions for cancer.
Acetylcholinesterase Inhibition
Compounds with similar structures have been studied for their acetylcholinesterase (AChE) inhibitory activity, which is crucial for conditions like Alzheimer's disease. For instance, thiazole derivatives have shown promising results in inhibiting AChE, thereby potentially enhancing cognitive function by increasing acetylcholine levels . This suggests that this compound could be explored further for neuroprotective applications.
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer progression.
- Cell Signaling Modulation : It may interact with cellular pathways that regulate apoptosis and cell cycle progression.
- Receptor Binding : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
Synthesis and Evaluation
The synthesis of this compound typically involves reacting 2-chloroacetamide with cyclopenta[d][1,3]thiazole derivatives under controlled conditions . The resulting compound has been characterized using various spectroscopic methods to confirm its structure.
Quantitative Structure-Activity Relationship (QSAR)
Studies employing QSAR analysis have demonstrated that structural modifications significantly impact biological activity. For example, the presence of halogen atoms on the aromatic ring enhances antimicrobial properties by improving lipophilicity and membrane permeability . These findings underscore the importance of molecular design in developing new therapeutics based on thiazole derivatives.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing 2-aminothiazole derivatives (e.g., cyclopenta-fused thiazol-2-amine) with chloroacetyl chloride in the presence of triethylamine as a catalyst. The reaction is monitored by TLC (hexane:ethyl acetate = 9:1), followed by cooling, filtration, and recrystallization from solvents like ethanol or pet-ether .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm hydrogen/carbon environments and substituent positions (e.g., cyclopenta-thiazole ring protons at δ 2.1–3.5 ppm and acetamide carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., [M]+ or [M+2]+ fragments) and assess purity .
- Elemental Analysis : To validate calculated vs. experimental C/H/N ratios (e.g., deviations <0.5% indicate purity) .
Q. How is the reaction progress monitored during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) is standard. Spots are visualized under UV light or iodine vapor. Reaction completion is confirmed by the disappearance of the starting amine .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., dioxane or acetone) enhance reactivity compared to toluene .
- Catalyst Use : Triethylamine (1:1 molar ratio to chloroacetyl chloride) minimizes side reactions (e.g., hydrolysis) .
- Temperature Control : Prolonged reflux (4–7 hours) ensures complete substitution, but excessive heating may degrade the thiazole ring .
Q. How should researchers resolve discrepancies between calculated and experimental elemental analysis data?
- Methodological Answer : Minor deviations (e.g., 0.2–0.5% in C/H/N) may arise from residual solvents or hygroscopicity. Cross-validate with:
- High-resolution MS (HRMS) : Confirms molecular formula accuracy.
- Thermogravimetric Analysis (TGA) : Detects solvent/moisture content in the sample .
Q. What strategies are effective for designing bioactive derivatives of this compound?
- Methodological Answer :
- Substitution at Chlorine : Replace the chloro group with azides (NaN₃ in toluene/water) or amines to generate thioether/urea derivatives .
- Ring Functionalization : Introduce morpholinoethoxy or aryl groups at the cyclopenta-thiazole core to modulate solubility and bioactivity .
- Bioisosteric Replacements : Swap the thiazole ring with oxadiazole or triazole moieties to explore structure-activity relationships .
Q. How can researchers analyze conflicting spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., rotamers in the acetamide group).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the cyclopenta-thiazole region .
- X-ray Crystallography : Definitive confirmation of molecular geometry and hydrogen-bonding patterns (e.g., N—H⋯N interactions stabilize the crystal lattice) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
